molecular formula C19H28FN3O3 B2898933 N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide CAS No. 1235015-07-2

N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide

Cat. No. B2898933
CAS RN: 1235015-07-2
M. Wt: 365.449
InChI Key: FJXOTKCZYKZUAI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide involves the inhibition of FAAH, which is responsible for the breakdown of endogenous fatty acid amides such as anandamide. By inhibiting FAAH, this compound leads to an increase in endogenous anandamide levels, which has been associated with a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the increase in endogenous anandamide levels resulting from FAAH inhibition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide in lab experiments is its potent and selective inhibition of FAAH, which allows for the study of the physiological and behavioral effects of endogenous anandamide. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective FAAH inhibitors for use in both preclinical and clinical studies. Another direction is the investigation of the therapeutic potential of FAAH inhibition in various disease states, including pain, inflammation, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the physiological and behavioral effects of endogenous anandamide.

Synthesis Methods

The synthesis method of N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-(4-fluorophenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-valine to obtain the final product.

Scientific Research Applications

N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endogenous fatty acid amides such as anandamide. This inhibition leads to an increase in endogenous anandamide levels, which has been associated with a variety of physiological and behavioral effects.

properties

IUPAC Name

N-tert-butyl-4-[[[2-(4-fluorophenoxy)acetyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3/c1-19(2,3)22-18(25)23-10-8-14(9-11-23)12-21-17(24)13-26-16-6-4-15(20)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXOTKCZYKZUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((2-(4-fluorophenoxy)acetamido)methyl)piperidine-1-carboxamide

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